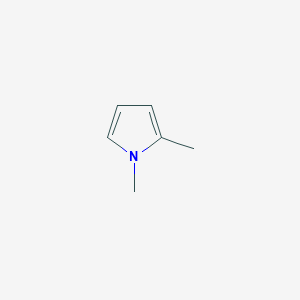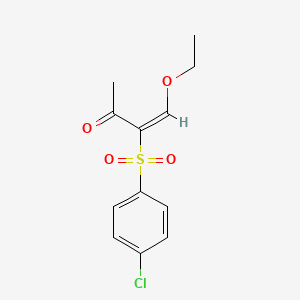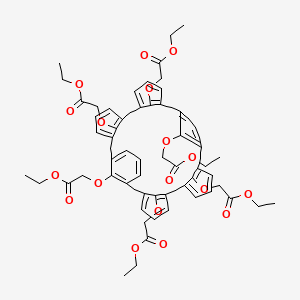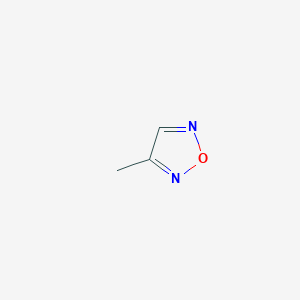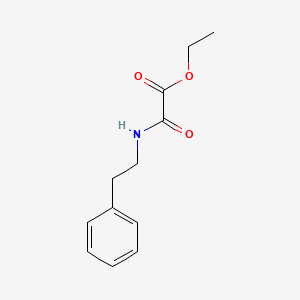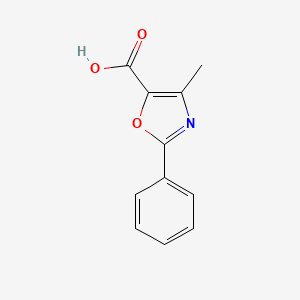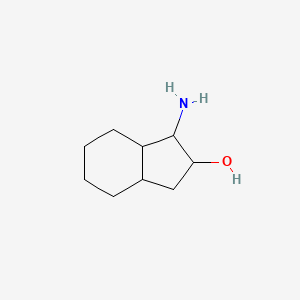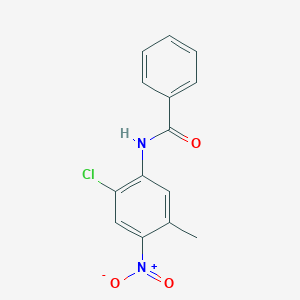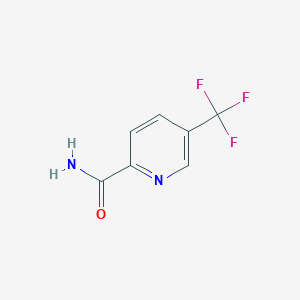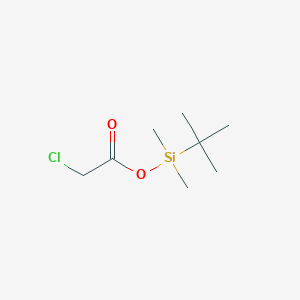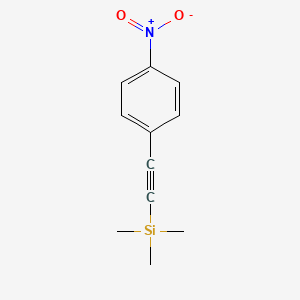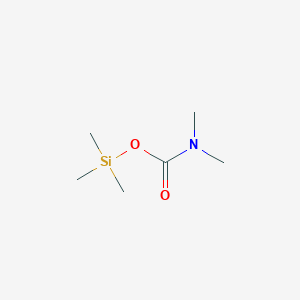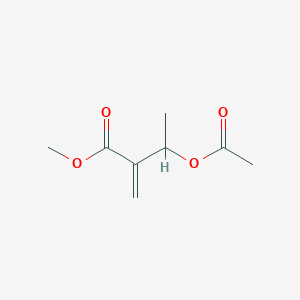
Methyl 3-acetoxy-2-methylenebutyrate
Vue d'ensemble
Description
“Methyl 3-acetoxy-2-methylenebutyrate” is an ester . It has a molecular weight of 172.18 .
Synthesis Analysis
The synthesis of “Methyl 3-acetoxy-2-methylenebutyrate” involves a solution of methyl 2-(1-hydroxyethyl)acrylate and pyridine in dichloromethane, to which acetyl chloride is added dropwise at 0° C. After stirring for 1 hour, the reaction mixture is allowed to warm to room temperature and quenched with water.Molecular Structure Analysis
The linear formula of “Methyl 3-acetoxy-2-methylenebutyrate” is CH3CH(O2CCH3)C(=CH2)CO2CH3 .Physical And Chemical Properties Analysis
“Methyl 3-acetoxy-2-methylenebutyrate” has a boiling point of 65-69 °C/1 mmHg (lit.), a density of 1.069 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.436 (lit.) .Applications De Recherche Scientifique
1. NMR Spectroscopy in Protein Analysis
- Application : Enhancing solution NMR spectroscopy for structural characterizations of proteins.
- Details : Specific isotopic labeling of methyl groups in proteins, like Methyl 3-acetoxy-2-methylenebutyrate, extends the applicability of solution NMR spectroscopy for protein analysis. This labeling facilitates the detection of long-range 1H–1H NOE cross-peaks in large proteins (Kerfah et al., 2015).
2. Solvent Applications in Sustainable Processes
- Application : Use as a bio-based solvent.
- Details : Methyl 3-acetoxy-2-methylenebutyrate derivatives are evaluated as sustainable, bio-based solvents, potentially substituting carcinogenic halogenated solvents in certain applications. These solvents exhibit low peroxide forming potential and a negative Ames mutagenicity test (Jin et al., 2021).
3. Metabolic and Signal Molecule Regulation
- Application : Influencing gene expression and metabolic rate.
- Details : Derivatives of Methyl 3-acetoxy-2-methylenebutyrate, like 3-hydroxybutyrate, play roles as metabolic and signal molecules, influencing gene expression, lipid metabolism, and metabolic rates in animals, bacteria, and plants (Mierziak et al., 2021).
4. Polymer Synthesis
- Application : Generating polyhydroxyalkanoate copolymers.
- Details : Methyl 3-acetoxy-2-methylenebutyrate derivatives are used in synthesizing polyhydroxyalkanoate (PHA) copolymers. These copolymers, containing various monomers like 3-hydroxy-2-methylbutyrate, are used for practical applications due to their favorable properties and cost-effective production processes (Dai et al., 2008).
5. Biodegradable Polymer Research
- Application : Investigating biodegradable polymers.
- Details : Research on polyhydroxyalkanoates, which can include 3-hydroxybutyrate (a derivative of Methyl 3-acetoxy-2-methylenebutyrate), focuses on their application in replacing conventional plastics and improving environmental sustainability (Di Lorenzo et al., 2001).
Safety And Hazards
“Methyl 3-acetoxy-2-methylenebutyrate” is classified as a combustible liquid (Category 4, H227) . It has a flash point of 188 °F . The safety data sheet advises to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 3-acetyloxy-2-methylidenebutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(8(10)11-4)6(2)12-7(3)9/h6H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECQPQVWZPJQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408353 | |
| Record name | Methyl 3-acetoxy-2-methylenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetoxy-2-methylenebutyrate | |
CAS RN |
22787-68-4 | |
| Record name | Methyl 3-acetoxy-2-methylenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)
